molecular formula C8H13N3O2 B181112 3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid CAS No. 842977-00-8

3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid

Cat. No. B181112
M. Wt: 183.21 g/mol
InChI Key: XQMOIKPHHLOTEA-UHFFFAOYSA-N
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Description

The compound “3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid” belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid”, involves various techniques. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The structure of these derivatives is also studied using molecular docking studies .


Chemical Reactions Analysis

The in situ hydrolysis reactions play a significant role in the assembly processes of coordination polymers based on in situ formed 3,5-di (1H-1,2,4-triazol-1-yl)benzoic acid . These reactions regulate the structure via changing the concentration of HDTBA during the assembly process, which in turn regulates the coordination competition between HDTBA and inorganic anions, thus generating different structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are studied using various techniques. For instance, the IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups .

Scientific Research Applications

Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They have been found to exhibit a wide range of biological activities and are used in various scientific fields . Here are some general applications of triazoles:

  • Pharmacology : Triazoles are known for their versatile biological activities. They can bind in the biological system with a variety of enzymes and receptors, showing activities such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular . For example, fluconazole and voriconazole are triazole-containing drugs used as antifungals .

  • Organocatalysis : Triazoles can also be used in organocatalysis, a sub-discipline of chemistry where small organic molecules induce chemical reactions .

  • Agrochemicals : Triazoles have applications in the field of agrochemicals .

  • Materials Science : Triazoles are used in materials science for the construction of diverse novel bioactive molecules .

Safety And Hazards

The safety of 1,2,4-triazole derivatives is evaluated on MRC-5 as a normal cell line. It is found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives include the discovery and development of more effective and potent anticancer agents . There is also a focus on improving the synthesis process of these compounds .

properties

IUPAC Name

3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-5(8(12)13)4-11-7(3)9-6(2)10-11/h5H,4H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMOIKPHHLOTEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390321
Record name 3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid

CAS RN

842977-00-8
Record name 3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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